1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole
Overview
Description
1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is an organotin compound characterized by the presence of a tin atom bonded to a 1-phenyltriazol-4-yl group and three butyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole can be synthesized through a multi-step process involving the reaction of tributyltin hydride with 1-phenyltriazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield tin oxides, while reduction reactions can produce various organotin intermediates .
Scientific Research Applications
1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst for various transformations.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers and other materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The compound interacts with molecular targets through the formation of tin-carbon bonds, which can undergo homolytic cleavage to generate reactive intermediates. These intermediates can then participate in various chemical transformations, including reduction and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Triphenyltin hydride: Another organotin compound with similar applications but different reactivity due to the presence of phenyl groups instead of butyl groups.
Uniqueness
1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is unique due to the presence of the 1-phenyltriazol-4-yl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and catalysis.
Properties
IUPAC Name |
tributyl-(1-phenyltriazol-4-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N3.3C4H9.Sn/c1-2-4-8(5-3-1)11-7-6-9-10-11;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXUMIXNUUCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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